molecular formula C29H25N3O6S2 B5025972 2-[({4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate

2-[({4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate

Cat. No. B5025972
M. Wt: 575.7 g/mol
InChI Key: DTDJZRZFPOWJJR-UHFFFAOYSA-N
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Description

Benzisothiazolinone is a type of organic compound which contains a benzene ring, an isothiazoline ring, and two oxygen atoms . It’s often used in industry due to its antimicrobial properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code for a similar compound, 2- { [ (1,1-dioxido-1,2-benzisothiazol-3-yl) (1-naphthyl)amino]methyl}phenol, is 1S/C24H18N2O3S/c27-22-14-5-2-9-18 (22)16-26 (21-13-7-10-17-8-1-3-11-19 (17)21)24-20-12-4-6-15-23 (20)30 (28,29)25-24/h1-15,27H,16H2 .


Chemical Reactions Analysis

The chemical reactions involving benzisothiazolinone derivatives would depend on the specific conditions and reactants present. Without specific information on the compound , it’s difficult to predict the possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 2- { [ (1,1-dioxido-1,2-benzisothiazol-3-yl) (1-naphthyl)amino]methyl}phenol, the molecular weight is 414.48 .

Mechanism of Action

The mechanism of action of benzisothiazolinone derivatives often involves their antimicrobial properties. They can inhibit the growth of bacteria, fungi, and algae .

Safety and Hazards

Benzisothiazolinone is known to be a skin sensitizer and can cause allergic reactions . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-4-methylanilino)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O6S2/c1-21-11-15-24(16-12-21)32(19-20-38-29(33)22-7-3-2-4-8-22)40(36,37)25-17-13-23(14-18-25)30-28-26-9-5-6-10-27(26)39(34,35)31-28/h2-18H,19-20H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJZRZFPOWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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